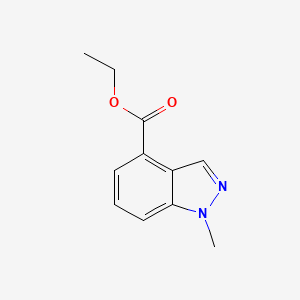

Ethyl 1-methyl-1H-indazole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 1-methylindazole-4-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-10-9(8)7-12-13(10)2/h4-7H,3H2,1-2H3 |

InChI Key |

YNDGEFMFJZDUJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=NN(C2=CC=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 1 Methyl 1h Indazole 4 Carboxylate and Analogous Indazole Derivatives

Strategies for Indazole Ring Construction

The core of indazole synthesis lies in the effective formation of the bicyclic pyrazole-benzene ring system. Various strategies have been developed, ranging from classical cyclization reactions to modern cycloaddition and annulation techniques.

Cyclization Reactions in 1H-Indazole Synthesis

Cyclization reactions are a cornerstone of indazole synthesis, involving the formation of the pyrazole (B372694) ring from a suitably substituted benzene (B151609) precursor. These methods often provide reliable access to a wide range of indazole derivatives.

A well-established route to indazole-3-carboxylic acid derivatives involves the diazotization of anthranilic acid derivatives. This classical approach, while effective, has prompted the development of safer and more scalable alternatives. One common method begins with the hydrolysis of isatin, followed by conversion to a diazonium salt and subsequent reduction to form an aryl hydrazine (B178648). Acid-catalyzed cyclization of the aryl hydrazine then yields the indazole-3-carboxylic acid. google.com

Modern variations aim to avoid the isolation of potentially hazardous diazonium intermediates. For instance, a highly efficient one-pot synthesis of 1H-indazole-3-carboxylic acid derivatives has been developed via a diazotization reaction. researchgate.net These protocols often involve the careful control of reaction conditions to ensure high yields and purity. For example, starting from substituted 2-aminophenylacetates, diazotization followed by intramolecular cyclization can afford the corresponding indazole-3-carboxylates in excellent yields. google.com

| Starting Material | Reagents | Product | Yield (%) | Ref |

| Methyl 2-(2-aminophenyl)acetate | 1. NaNO₂, HCl 2. Heat | Methyl 1H-indazole-3-carboxylate | 96 | google.com |

| 3-Chloropropyl (2-aminophenyl)acetate | 1. NaNO₂, HCl 2. Heat | 3-Chloropropyl 1H-indazole-3-carboxylate | 94 | google.com |

| 5-Methyl-2-amino-N-phenylphenylacetamide | 1. NaNO₂, HCl 2. Heat | 5-Methyl-1H-indazole-3-carboxylic acid | 95 | google.com |

Intramolecular cyclization offers a powerful strategy for constructing the indazole ring system. A notable example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles. nih.gov This method provides access to the indazole core in moderate to good yields (55%–72%), which is a significant improvement over traditional two-step sequences. The reaction is tolerant of various functional groups on the aromatic ring, enhancing its synthetic utility. nih.gov The process typically involves the intramolecular coupling of a hydrazine derivative onto an iodo-substituted aromatic ring, facilitated by a copper(I) catalyst, 1,10-phenanthroline, and cesium carbonate in DMF. nih.gov

Aryne chemistry has emerged as a powerful tool for the synthesis of benzannulated heterocycles, including indazoles. The [3+2] cycloaddition of arynes with 1,3-dipoles provides a direct and efficient route to the indazole core under mild conditions. organic-chemistry.orgresearchgate.net

One such approach involves the reaction of arynes, generated in situ from o-(trimethylsilyl)aryl triflates, with diazo compounds. organic-chemistry.orgresearchgate.net This method is highly versatile, accommodating a variety of substituted diazo compounds and aryne precursors to produce a wide range of indazoles in good to excellent yields. organic-chemistry.org When diazo compounds bearing dicarbonyl groups are used, a subsequent acyl migration can occur, leading to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.org

Another elegant aryne-based strategy is the [3+2] dipolar cycloaddition with sydnones. nih.govnih.gov This reaction proceeds rapidly and efficiently to afford 2H-indazoles in good to excellent yields without contamination from the 1H-isomers. nih.govnih.gov The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction to extrude carbon dioxide and yield the 2H-indazole product. nih.gov

| Aryne Precursor | Dipole | Product | Yield (%) | Ref |

| o-(Trimethylsilyl)phenyl triflate | Ethyl diazoacetate | Ethyl 1H-indazole-3-carboxylate | High | organic-chemistry.orgorgsyn.org |

| o-(Trimethylsilyl)phenyl triflate | N-Phenylsydnone | 2-Phenyl-2H-indazole | Excellent | nih.gov |

Annulation Strategies for Benzopyrazole Systems

Annulation strategies involve the construction of the pyrazole ring onto a pre-existing benzene ring in a concerted or stepwise fashion. These methods are particularly useful for creating complex, fused heterocyclic systems. While specific examples for benzopyrazole (indazole) synthesis via annulation are part of broader cyclization strategies, related benzofused systems provide insight. For instance, transition metal-catalyzed C-H activation and annulation reactions are powerful for synthesizing benzimidazole-based heterocycles, a strategy that can be conceptually extended to indazoles. researchgate.net Similarly, one-pot catalyst-free reactions involving sequential annulation processes have been developed for the synthesis of benzopyrroxazines, highlighting the potential for innovative annulation approaches in constructing benzofused heterocycles. rsc.org

Functionalization and Alkylation at the Indazole Core

Following the construction of the indazole ring, further functionalization is often necessary to achieve the desired target molecule. Alkylation, particularly at the nitrogen atoms, is a critical step in the synthesis of derivatives like Ethyl 1-methyl-1H-indazole-4-carboxylate.

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.org The outcome of the alkylation is influenced by several factors, including the substitution pattern of the indazole ring, the nature of the alkylating agent, the base, and the solvent. beilstein-journals.orgd-nb.info

For 3-substituted indazoles, highly selective N-1 alkylation can be achieved using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). beilstein-journals.org This system has demonstrated greater than 99% N-1 regioselectivity for indazoles bearing 3-carboxymethyl, 3-tert-butyl, 3-acetyl, and 3-carboxamide substituents. beilstein-journals.org In contrast, Mitsunobu conditions have shown a preference for the N-2 regioisomer. beilstein-journals.org The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation. d-nb.info For instance, electron-withdrawing groups at the C-7 position can favor N-2 alkylation. d-nb.info

Recent developments have led to thermodynamically controlled, highly selective N-1 alkylation procedures that are practical and scalable, with no detectable N-2 alkylated products. nih.gov These methods often involve a two-step process of enamine formation followed by reduction. nih.gov

| Indazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Ref |

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH, THF | >99:1 | beilstein-journals.org |

| Methyl 1H-indazole-3-carboxylate | n-Pentanol | DIAD, PPh₃, THF | 1:2.5 | beilstein-journals.orgd-nb.info |

| 7-Nitro-1H-indazole | n-Pentyl bromide | Cs₂CO₃, DMF | 4:96 | d-nb.info |

| 7-Carboxymethyl-1H-indazole | n-Pentyl bromide | Cs₂CO₃, DMF | 4:96 | d-nb.info |

In addition to N-alkylation, functionalization at the carbon atoms of the indazole core is also important. Direct C-3 functionalization can be challenging but is achievable through methods like Suzuki-Miyaura cross-coupling after initial halogenation at the C-3 position. mdpi.com

Regioselective N-Alkylation for 1-Methyl Substitution (N1 vs. N2 Selectivity)

The direct alkylation of the indazole ring presents a significant challenge as it can occur at either of the two nitrogen atoms, N1 or N2, often resulting in a mixture of regioisomers. researchgate.netmasterorganicchemistry.com The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. researchgate.net However, achieving high selectivity for N1-methylation, as required for the target compound, is not trivial and depends heavily on a nuanced understanding of the reaction mechanism and careful control of reaction conditions. researchgate.netmasterorganicchemistry.com

Mechanistic investigations, including density functional theory (DFT) calculations, have shed light on the factors governing the regioselectivity of N-alkylation. researchgate.netchemicalbook.com One key mechanistic postulate for achieving high N1-selectivity involves the formation of a chelated intermediate. For instance, when using sodium hydride (NaH) as a base, it is proposed that the sodium cation coordinates with the N2 nitrogen and an oxygen atom from a substituent at the C3 position (like an ester), forming a tight ion pair. researchgate.netchemicalbook.com This chelation effectively blocks the N2 position, directing the incoming alkylating agent to the N1 position. researchgate.netchemicalbook.com

Computational studies have also pointed to a chelation mechanism producing N1-substituted products in the presence of cesium ions. chemicalbook.com Conversely, the formation of N2-products is thought to be driven by other non-covalent interactions. chemicalbook.com In a different approach, the mechanism for selective N2-alkylation using trialkyl orthoformates in the presence of acid is proposed to proceed via initial protonation of the more basic N2 nitrogen, which then directs the subsequent reaction. chemimpex.com Under Mitsunobu conditions, a phosphine (B1218219) intermediate is hypothesized to provide chelation control that directs alkylation to the N2 position. chemicalbook.com

The outcome of N-alkylation is highly dependent on the choice of base, solvent, and alkylating agent. masterorganicchemistry.com Researchers have systematically studied these variables to develop protocols that favor one regioisomer over the other.

For N1-alkylation , a combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has proven to be highly effective, especially for indazoles bearing electron-withdrawing groups. masterorganicchemistry.comchemicalbook.com This system promotes the formation of the N1-alkylated product with excellent regioselectivity (>99% in some cases for C3-substituted indazoles). masterorganicchemistry.com Similarly, the use of cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) has been shown to yield N1-substituted products in high yields. chemicalbook.com

For N2-alkylation , different conditions are required. A highly selective N2-alkylation of indazoles has been achieved using diazo compounds in the presence of trifluoromethanesulfonic acid (TfOH), providing a metal-free catalytic system. cerritos.edu Mitsunobu conditions, employing reagents such as dibutyl azodicarboxylate (DBAD) and triphenylphosphine (B44618) (PPh₃), have also been shown to favor the formation of the N2-regioisomer. masterorganicchemistry.comchemicalbook.com

The following table summarizes the influence of various reaction conditions on the regioselectivity of indazole N-alkylation:

| Reagents | Solvent | Temperature | Predominant Isomer | Reference(s) |

| Alkyl Halide, NaH | THF | rt to 50 °C | N1 | masterorganicchemistry.comchemicalbook.com |

| Alkyl Tosylate, Cs₂CO₃ | Dioxane | 90 °C | N1 | chemicalbook.com |

| Alcohol, DBAD, PPh₃ | THF | 0 °C to rt | N2 | masterorganicchemistry.comchemicalbook.com |

| Diazo Compound, TfOH | Not Specified | Not Specified | N2 | cerritos.edu |

| Trialkyl Orthoformate, H₂SO₄ | Not Specified | Not Specified | N2 | chemimpex.com |

Introduction of the Ester Group at the C4-Position (or analogous positions)

The synthesis of this compound requires the introduction of an ethyl carboxylate group at the C4 position of the indazole ring. This can be accomplished through several standard synthetic transformations, starting from either a halogenated indazole precursor or the corresponding indazole-4-carboxylic acid.

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into esters. This methodology is applicable to the synthesis of indazole-4-carboxylates from a 4-halo-indazole precursor. The reaction typically involves treating the 4-bromo- or 4-iodo-1-methyl-1H-indazole with carbon monoxide (CO) gas, an alcohol (in this case, ethanol), a palladium catalyst (such as Pd(OAc)₂ or PdCl₂(PPh₃)₂), a phosphine ligand, and a base. This process, known as alkoxycarbonylation, provides a direct route to the desired ester. While specific examples for the C4-position are not extensively detailed in readily available literature, the palladium-catalyzed carbonylation of haloarenes is a well-established and general transformation. rsc.org

A more common and classical approach to obtaining the ethyl ester is through the direct esterification of 1-methyl-1H-indazole-4-carboxylic acid. The most widely used method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This reaction involves heating the carboxylic acid with a large excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the equilibrium toward the formation of the ester product. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. organic-chemistry.orglibretexts.org

Alternative methods for esterification that avoid the use of strong acids and the production of water include using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org

Palladium-Catalyzed Coupling Reactions for Indazole Functionalization

Once the core structure of this compound is assembled, palladium-catalyzed cross-coupling reactions offer a versatile platform for further functionalization of the indazole ring, enabling the synthesis of a diverse library of analogues. masterorganicchemistry.com These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at various positions on the indazole scaffold.

For example, palladium-catalyzed direct C-H functionalization has been employed to modify the indazole ring. An efficient method for the C3-functionalization of 2H-indazoles has been reported via a palladium(II)-catalyzed isocyanide insertion strategy, leading to the synthesis of diverse heterocyclic systems. guidechem.com A plausible mechanism involves the formation of a coordination complex between the indazole, isocyanide, and Pd(II), followed by electrophilic palladation of the indazole ring and migratory insertion of the isocyanide. guidechem.com

Direct arylation reactions have also been developed. The palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides can be achieved in high yields using a simple Pd(OAc)₂ catalyst with KOAc as the base. masterorganicchemistry.com Furthermore, site-selective C7 oxidative arylation has been accomplished on 1H-indazoles that possess a directing electron-withdrawing group at the C4-position. masterorganicchemistry.com The Suzuki-Miyaura cross-coupling reaction is another powerful tool, used for the C3-functionalization of 3-iodo-1H-indazole with various organoboronic acids to form C-C bonds. libretexts.org These examples highlight the utility of palladium catalysis in the late-stage diversification of the indazole core structure.

Development of Novel Synthetic Routes and Process Optimization

The optimization of synthetic processes for indazole derivatives focuses on enhancing reaction rates and yields while minimizing byproducts and environmental impact. semanticscholar.org Innovations in this area have led to the adoption of technologies that offer precise control over reaction parameters and utilize more sustainable chemical pathways.

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for accelerating chemical reactions. semanticscholar.org By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, this method dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields. semanticscholar.orgsemanticscholar.orgnih.gov This technology has been successfully applied to the synthesis and functionalization of a wide array of heterocyclic compounds, including the indazole nucleus. semanticscholar.orgnih.gov

The primary advantages of microwave irradiation in indazole synthesis include increased reaction rates, enhanced yields, and a reduction in the formation of wasteful byproducts, positioning it as a promising green chemistry tool. semanticscholar.org For example, in the synthesis of tetrahydroindazole (B12648868) derivatives from 2-acetylcyclohexanone (B32800) and various hydrazines, microwave irradiation was shown to favor the formation of the desired products with improved yields and significantly shortened reaction times compared to conventional reflux methods. semanticscholar.orgnih.gov Various cross-coupling reactions, which are essential for the functionalization of the indazole core, have also been optimized under microwave conditions. semanticscholar.org

The table below illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for the synthesis of an indazole derivative.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating (Reflux) | 24 hours | Lower (unspecified) | semanticscholar.org |

| Microwave Irradiation | 30 minutes | Markedly Improved | semanticscholar.org |

This interactive table presents a generalized comparison based on findings for analogous indazole derivatives.

This rapid and efficient approach is highly suitable for creating libraries of indazole-based compounds for drug discovery programs, allowing for the systematic investigation of structure-activity relationships. semanticscholar.org

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like indazoles to minimize the environmental footprint of chemical manufacturing. benthamdirect.comrsc.org These approaches focus on the use of sustainable materials, the reduction of waste, and the avoidance of toxic substances. rsc.orgacs.org

Several innovative green strategies have been developed for the synthesis of indazole derivatives:

Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Modern protocols have demonstrated the successful use of environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG). acs.orgorganic-chemistry.org For instance, a one-pot, three-component synthesis of 2H-indazoles catalyzed by copper(I) oxide nanoparticles has been efficiently carried out in PEG, which serves as a green and recyclable reaction medium. organic-chemistry.org

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, heterogeneous catalysts are being employed. A notable example is the use of copper oxide (CuO) nanoparticles supported on activated carbon. acs.orgnih.gov This system effectively catalyzes the formation of 2H-indazoles under ligand-free and base-free conditions, and the catalyst can be recovered and reused, demonstrating a sustainable approach. acs.orgnih.gov

Metal-Free Synthesis: The reliance on expensive and potentially toxic heavy metal catalysts is a significant drawback of many cross-coupling reactions. rsc.org Recent advancements include the development of metal-free synthetic routes. One such method involves the direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light, providing a clean and efficient pathway to 2H-indazoles without the need for any metal catalyst. rsc.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot reactions) enhances efficiency by reducing the need for intermediate purification steps, thereby saving time, solvents, and energy. acs.org Three-component reactions, such as the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, exemplify this approach by forming multiple chemical bonds in a single operation. acs.orgorganic-chemistry.org

The table below summarizes various green chemistry strategies applied to the synthesis of indazole analogs.

| Green Strategy | Specific Method/Reagent | Key Advantages | Reference(s) |

| Green Solvent | Polyethylene Glycol (PEG) | Recyclable, non-toxic solvent medium | organic-chemistry.org |

| Heterogeneous Catalyst | Copper Oxide Nanoparticles on Activated Carbon (CuO@C) | Recyclable catalyst, avoids ligand and base | acs.orgnih.gov |

| Metal-Free Synthesis | Visible-light-induced deoxygenative cyclization | Avoids use of expensive and toxic noble metals | rsc.org |

| One-Pot Reaction | Three-component synthesis using a copper catalyst | High efficiency, reduced waste from purification | acs.orgorganic-chemistry.org |

This interactive table highlights key green chemistry methodologies for the synthesis of indazole derivatives.

These ecologically friendly approaches are central to the development of sustainable and economically viable processes for the large-scale production of this compound and related pharmaceutical intermediates. benthamdirect.combenthamdirect.com

Based on a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental data for the complete spectroscopic and advanced analytical characterization of this compound is not publicly available. While data exists for structurally related indazole derivatives, providing that information would not adhere to the strict focus on the specified compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, specific chemical shift assignments, coupling constants, mass spectrometry fragmentation patterns, and the required data tables solely for "this compound" at this time. Fulfilling the request would necessitate speculation or the fabrication of data, which is contrary to the principles of scientific accuracy.

Comprehensive Spectroscopic and Advanced Analytical Characterization of Ethyl 1 Methyl 1h Indazole 4 Carboxylate

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing detailed information about functional groups and molecular structure. For Ethyl 1-methyl-1H-indazole-4-carboxylate, these techniques are essential for confirming the presence of key structural motifs.

The IR spectrum of indazole derivatives is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of their constituent bonds. rsc.orgnih.gov In the case of this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ethyl ester group, typically appearing in the region of 1700-1725 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester group would also be observable in the 1200-1300 cm⁻¹ range.

Vibrations associated with the indazole ring system provide further structural confirmation. The aromatic C=C stretching vibrations are expected to appear in the 1450-1620 cm⁻¹ region, while C-N stretching vibrations are typically observed between 1200 cm⁻¹ and 1350 cm⁻¹. mdpi.com The presence of the N-methyl group would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹. Aromatic C-H stretching bands are anticipated above 3000 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the indazole ring would be expected to produce a strong signal in the Raman spectrum.

Table 1: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Methyl/Ethyl) | Stretching | 2850-2980 | Medium |

| C=O (Ester) | Stretching | 1700-1725 | Medium-Weak |

| C=C (Aromatic Ring) | Stretching | 1450-1620 | Strong |

| C-N (Ring) | Stretching | 1200-1350 | Medium |

| C-O (Ester) | Stretching | 1200-1300 | Medium |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the compound. The electronic transitions in organic molecules typically involve σ → σ, n → σ, π → π, and n → π transitions. wikipedia.org

For this compound, an aromatic heterocyclic system, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated indazole ring. These high-intensity absorptions are typically observed in the UV region. researchgate.net The presence of the ethyl carboxylate group, a chromophore, attached to the indazole ring is expected to influence the absorption maxima (λmax). The non-bonding electrons (n) on the nitrogen atoms of the indazole ring and the oxygen atom of the carbonyl group can also participate in n → π* transitions, which are generally of lower intensity and may appear as shoulders on the main absorption bands. libretexts.org

Solvent polarity can also affect the position of absorption bands; polar solvents may cause a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition. wikipedia.org For π → π* transitions, an increase in solvent polarity typically leads to a red shift, while for n → π* transitions, a blue shift is often observed. libretexts.org

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π | 250-320 | High ( > 10,000 M⁻¹cm⁻¹) |

| n → π | 300-350 | Low ( < 2,000 M⁻¹cm⁻¹) |

Photoluminescence spectroscopy, encompassing fluorescence and phosphorescence, investigates the emission of light from a molecule after it has absorbed photons. Indazole derivatives have been shown to exhibit interesting photoluminescent properties, with their emission characteristics being highly dependent on their substitution pattern and environment. researchgate.netrsc.orgnih.govresearchgate.net

The fluorescence of indazole-based systems often arises from intramolecular charge transfer (ICT) states. researchgate.net The presence of both electron-donating (N-methyl group) and electron-withdrawing (ethyl carboxylate group) substituents on the indazole ring of this compound suggests the potential for ICT character in its excited state, which could lead to fluorescence emission. The emission wavelength and quantum yield would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. arkat-usa.org

Studies on related indazole compounds have shown that methylation at the N-1 or N-2 position can significantly impact the optical properties, often resulting in a red shift in both absorption and emission spectra. arkat-usa.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be influenced by the substitution pattern. For some indazole systems, impressive fluorescence has been observed in the solid state. arkat-usa.org

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties.

While a specific crystal structure for this compound is not available in the provided search results, analysis of related indazole derivatives allows for predictions of its likely solid-state characteristics. nih.govacs.orgnih.govnih.gov Indazole derivatives often crystallize in common space groups such as P21/c or P-1. nih.govmdpi.com The planar indazole ring is a key structural feature, and the orientation of the N-methyl and ethyl carboxylate substituents relative to this ring would be a primary focus of the analysis.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Information |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Structural Features | Planar indazole ring |

| Dominant Intermolecular Interactions | π–π stacking, C-H···O interactions |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would provide valuable information about the different chemical environments of carbon, nitrogen, and oxygen atoms. The high-resolution C 1s spectrum would be complex, with distinct peaks corresponding to the carbons of the methyl and ethyl groups, the aromatic carbons of the indazole ring, and the carbonyl carbon of the ester group.

The N 1s spectrum is particularly informative for nitrogen-containing heterocycles. acs.orgnih.gov this compound has two nitrogen atoms in different chemical environments: one is methylated (N-1) and part of the pyrazole (B372694) ring, and the other (N-2) is also in the pyrazole ring but bonded to a carbon atom. These differences are expected to result in two distinguishable peaks in the N 1s spectrum, with binding energies characteristic of their specific chemical states. frontiersin.org Similarly, the O 1s spectrum would show peaks corresponding to the carbonyl oxygen and the single-bonded oxygen of the ethyl ester group.

Table 4: Predicted XPS Binding Energies for Core Electrons in this compound

| Core Level | Chemical Environment | Predicted Binding Energy Range (eV) |

|---|---|---|

| C 1s | C-C/C-H (aliphatic/aromatic) | ~284.8 - 285.5 |

| C-N | ~286.0 - 286.5 | |

| C-O | ~286.5 - 287.0 | |

| C=O (ester) | ~288.5 - 289.0 | |

| N 1s | N-CH₃ | ~399.5 - 400.5 |

| C=N-N | ~400.5 - 401.5 | |

| O 1s | C=O | ~532.0 - 532.5 |

| C-O-C | ~533.5 - 534.0 |

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of synthesized organic molecules like this compound.

HPLC, particularly in the reverse-phase mode (RP-HPLC), would be the method of choice for quantitative purity analysis. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any impurities or starting materials. Detection would typically be performed using a UV detector set at one of the compound's absorption maxima. nih.govmdpi.com The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

TLC provides a rapid and convenient method for qualitative analysis, such as monitoring the progress of a reaction or a preliminary purity check. A silica (B1680970) gel plate would serve as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be used as the mobile phase. The compound's retention factor (Rf) value would be a key identifier.

Table 5: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| RP-HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis Detector (e.g., at λmax) |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (B1210297) Mixture | UV light (254 nm) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and quantifying this compound in reaction mixtures and purified samples. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the compound's moderate polarity.

A typical RP-HPLC method involves a stationary phase, such as a C18 (octadecylsilane) column, which provides a nonpolar environment. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, often with a small percentage of acid (e.g., formic acid or acetic acid) to ensure the analyte is in a consistent protonation state, leading to sharper peaks and more reproducible retention times. Detection is commonly performed using a UV detector, as the indazole ring system possesses a strong chromophore that absorbs UV light at specific wavelengths.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified reference standard of this compound and plotting the peak area against concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area from this curve. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For many indazole-based compounds, purities of ≥97% are commonly achieved and verified by HPLC. sigmaaldrich.comcalpaclab.com

Illustrative HPLC Purity Analysis Data:

The following table represents typical data obtained from an HPLC analysis for the purity assessment of a synthesized batch of this compound.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.54 | 15,432 | 0.35 | Process Impurity A |

| 2 | 3.89 | 22,011 | 0.50 | Starting Material |

| 3 | 5.21 | 4,345,678 | 98.65 | This compound |

| 4 | 6.45 | 13,209 | 0.30 | By-product B |

| 5 | 8.12 | 8,806 | 0.20 | Unknown |

| Total | 4,405,136 | 100.00 |

Note: This data is representative and intended for illustrative purposes.

Gas Chromatography (GC) and GC-MS for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively high boiling point, GC and, more significantly, GC coupled with Mass Spectrometry (GC-MS) are invaluable for analyzing its more volatile precursors, potential impurities, or volatile derivatives formed during synthesis or degradation.

In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced into a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column, typically coated with a stationary phase like a polysiloxane, separates components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer commonly uses Electron Ionization (EI), where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint," allowing for structural elucidation and confirmation. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the entire ester group (-COOC₂H₅), and cleavages within the indazole ring system. The analysis of these fragmentation patterns is crucial for the identification of indazole-based compounds, including synthetic cannabinoids. fxcsxb.comnih.gov

Hypothetical GC-MS Fragmentation Data:

The table below outlines the expected primary fragments for this compound upon Electron Ionization.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 204 | [M]⁺ | Molecular Ion |

| 175 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 159 | [M - OC₂H₅]⁺ | Loss of the ethoxy group (α-cleavage) |

| 147 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |

| 131 | [C₈H₇N₂]⁺ | Fragment from the indazole ring after ester loss |

| 117 | [C₈H₅N]⁺ | Further fragmentation of the indazole core |

Note: This data is predicted based on standard fragmentation rules for esters and aromatic heterocyclic compounds and is for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC) and LC-MS for Advanced Separation and Detection

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in dramatically improved resolution, higher sensitivity, and much faster analysis times. When coupled with a mass spectrometer, UPLC-MS becomes an exceptionally powerful tool for the comprehensive characterization of compounds like this compound.

The UPLC-MS system provides not only the retention time of the analyte but also its mass-to-charge ratio (m/z), offering a high degree of specificity. Electrospray Ionization (ESI) is a common ionization technique used in LC-MS, as it is a "soft" method that typically keeps the molecule intact, primarily showing the protonated molecular ion [M+H]⁺ in positive ion mode. This allows for the unambiguous determination of the molecular weight.

This technique is particularly useful for identifying the parent compound in complex mixtures, confirming its molecular weight, and detecting and identifying trace-level impurities or metabolites that may not be visible with a UV detector. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions to further confirm the structure. This level of detail is essential in fields like medicinal chemistry and the analysis of new psychoactive substances, where precise structural confirmation is critical. nih.govresearchgate.net

Representative UPLC-MS Analysis Data:

This table illustrates the expected results from a UPLC-MS analysis of this compound.

| Parameter | Observed Value | Description |

| UPLC Retention Time | 1.85 min | Elution time from a C18 UPLC column under gradient conditions. |

| Ionization Mode | ESI Positive | Electrospray Ionization, Positive Ion Detection. |

| Observed m/z | 205.0971 | Corresponds to the protonated molecular ion [M+H]⁺. |

| Calculated Exact Mass | 205.0977 | Theoretical exact mass for the [C₁₁H₁₃N₂O₂]⁺ ion. |

| Mass Error | -2.9 ppm | The small difference between observed and calculated mass confirms the elemental composition. |

Note: This data is representative and intended for illustrative purposes.

Reaction Mechanisms and Chemical Transformations Involving the Ethyl 1 Methyl 1h Indazole 4 Carboxylate Scaffold

Detailed Mechanistic Pathways of Indazole Ring Formation and Subsequent Functionalization

The synthesis of the Ethyl 1-methyl-1H-indazole-4-carboxylate scaffold involves the initial construction of the indazole ring, followed by regioselective N-methylation. While numerous methods exist for synthesizing the indazole core, a common approach involves the cyclization of suitably substituted precursors like o-toluidines or 2-alkynylanilines.

A crucial step in the synthesis of the target molecule is the N-alkylation of an indazole precursor, such as Ethyl 1H-indazole-4-carboxylate. The methylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The regiochemical outcome is influenced by factors such as the choice of base, solvent, and the electronic nature of substituents on the indazole ring. chemistrysteps.comlibretexts.org Methylation in alkaline solution often results in a mixture of 1-methyl and 2-methyl isomers, with the 1-methyl isomer typically predominating. rsc.org For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common strategy to favor the formation of the thermodynamically more stable N-1 substituted product. chemistrysteps.comlibretexts.org

The mechanism for N-1 methylation proceeds via the deprotonation of the indazole N-H by a strong base to form an indazolide anion. This anion is a resonance-stabilized nucleophile with negative charge density on both N-1 and N-2. The subsequent nucleophilic attack on a methylating agent (e.g., methyl iodide or dimethyl sulfate) can occur at either nitrogen atom. Steric and electronic factors dictate the ratio of the resulting N-1 and N-2 methylated products. For many substituted indazoles, attack at the N-1 position is favored. rsc.org

Investigation of Ester Functionality Reactivity

The ethyl ester group at the C-4 position is a key functional handle that allows for a range of subsequent chemical transformations.

Hydrolysis: The ethyl ester of 1-methyl-1H-indazole-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 1-methyl-1H-indazole-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). To drive the equilibrium towards the carboxylic acid product, a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process and is often preferred for its high yield and simpler product isolation. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The reaction yields the alcohol (ethanol) and the corresponding carboxylate salt (e.g., sodium 1-methyl-1H-indazole-4-carboxylate). Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the final carboxylic acid. chemicalbook.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound and ethanol. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Basic Hydrolysis | NaOH(aq) or KOH(aq), then H₃O⁺ | 1-Methyl-1H-indazole-4-carboxylic acid | Heating |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.) | 1-Methyl-1H-indazole-4-carboxylic acid | Heating, Reversible |

| Transesterification | R'OH, H⁺ or OR'⁻ (cat.) | Alkyl 1-methyl-1H-indazole-4-carboxylate | Heating, Reversible |

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, yielding (1-Methyl-1H-indazol-4-yl)methanol. This transformation requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent (e.g., diethyl ether or THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the primary alcohol.

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage (to form 1-Methyl-1H-indazole-4-carbaldehyde) is more challenging because aldehydes are more reactive towards reducing agents than esters. This selective transformation requires milder, sterically hindered reducing agents at low temperatures.

Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for the partial reduction of esters to aldehydes. chemistrysteps.comcommonorganicchemistry.com The reaction is performed by the slow, stoichiometric addition of DIBAL-H to the ester at very low temperatures (typically -78 °C) in a nonpolar solvent like toluene (B28343) or dichloromethane. At this low temperature, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until the aqueous workup is performed. chemistrysteps.comyoutube.com

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| (1-Methyl-1H-indazol-4-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by H₂O workup |

| 1-Methyl-1H-indazole-4-carbaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C, followed by H₂O workup |

Chemical Modifications of the N-Methyl Group

Direct modification of the N-methyl group on the indazole ring is not a common transformation due to the high stability of the C-N bond. However, N-demethylation of N-methylated heterocycles is a known process, which could theoretically allow for the removal of the methyl group and subsequent introduction of other N-1 substituents. General methods for N-demethylation often involve a two-step process:

Oxidation: The N-methylated indazole is first oxidized to the corresponding N-methyl, N-oxide heterocycle.

Demethylation: The resulting N-oxide is then treated with a reagent to effect the removal of the methyl group. google.com Reagents for this step can include transition metals with an oxidation state of zero. google.com

This sequence provides a route to the N-H indazole, which can then be re-alkylated or functionalized with a different group at the N-1 position using standard procedures.

Transformations of the Indazole Aromatic Core

The indazole ring system is aromatic and can undergo electrophilic aromatic substitution (EAS) on the fused benzene (B151609) ring. The regioselectivity of the substitution is dictated by the directing effects of the existing substituents: the N-methylated pyrazole (B372694) ring and the C-4 ethyl carboxylate group.

Directing Effects:

The ethyl carboxylate group (-COOEt) at C-4 is an electron-withdrawing group and acts as a deactivating group and a meta-director. lkouniv.ac.in

The outcome of an EAS reaction on this compound is determined by the interplay of these two effects. The activating pyrazole ring directs incoming electrophiles to positions 5 and 7 (ortho and para to the fusion, respectively). The deactivating ester group at C-4 directs incoming electrophiles to positions 5 and 7 (meta to the ester). In this case, the directing effects of both groups are synergistic, strongly favoring substitution at the C-5 and C-7 positions . The C-6 position (ortho to the ester) is disfavored.

Common EAS reactions include:

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield a mixture of Ethyl 5-nitro-1-methyl-1H-indazole-4-carboxylate and Ethyl 7-nitro-1-methyl-1H-indazole-4-carboxylate.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would likely produce Ethyl 5-bromo-1-methyl-1H-indazole-4-carboxylate and/or Ethyl 7-bromo-1-methyl-1H-indazole-4-carboxylate.

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-nitro-1-methyl-1H-indazole-4-carboxylate and Ethyl 7-nitro-1-methyl-1H-indazole-4-carboxylate |

| Bromination | Br₂, FeBr₃ | Ethyl 5-bromo-1-methyl-1H-indazole-4-carboxylate and Ethyl 7-bromo-1-methyl-1H-indazole-4-carboxylate |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. The feasibility of an SNAr reaction on the benzene portion of the indazole scaffold is largely dictated by the presence of electron-withdrawing groups and a suitable leaving group.

The indazole ring system itself has a complex electronic nature. The pyridine-like nitrogen atom at the 2-position and the pyrrole-like nitrogen at the 1-position influence the electron density of the fused benzene ring. Coupled with the strongly electron-withdrawing ethyl carboxylate group at the C4-position, the aromatic ring is, in principle, activated towards nucleophilic attack.

For a classical SNAr reaction to occur on the carbocyclic ring of this compound, a precursor bearing a good leaving group, such as a halogen (F, Cl, Br, I) or a nitro group, at one of the available positions (C5, C6, or C7) would be required. The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate would be delocalized across the aromatic system and further stabilized by the electron-withdrawing carboxylate group.

While the electronic properties of the this compound scaffold suggest a predisposition to SNAr reactions on appropriately substituted derivatives, specific experimental examples of intermolecular nucleophilic aromatic substitution on this particular compound are not extensively documented in the reviewed scientific literature. However, the general principles of SNAr reactions provide a strong predictive framework for its potential reactivity. For instance, a hypothetical 7-halo-1-methyl-1H-indazole-4-carboxylate is expected to be susceptible to nucleophilic displacement of the halide. The C7 position is ortho to the electron-withdrawing carboxylate group at C4, which would effectively stabilize the anionic intermediate formed upon nucleophilic attack.

In a related context, intramolecular SNAr reactions have been utilized to synthesize complex heterocyclic systems. For example, arylazoindazoles have been synthesized via a facile cyclization of a C₆F₅-substituted formazan, where deprotonation of an NH group is followed by an intramolecular nucleophilic substitution. acs.org This highlights the utility of the SNAr reaction in the broader context of indazole chemistry.

Metalation and Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling and C-H activation/functionalization, to construct complex molecular architectures. The this compound scaffold is a suitable substrate for such transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Research has demonstrated that the electron-withdrawing group at the C4-position of the indazole ring can act as a directing group, influencing the regioselectivity of C-H activation. Specifically, palladium-catalyzed oxidative arylation has been shown to be a powerful tool for the functionalization of the indazole core.

One notable study reported a site-selective C7 oxidative arylation of 1H-indazoles that possess an electron-withdrawing group, such as a methyl carboxylate (CO₂Me), at the C4-position. researchgate.net This transformation was achieved using a palladium acetate (B1210297) catalyst in the presence of phenanthroline as a ligand, silver carbonate as an oxidant, and sodium hydroxide as a base. The reaction proceeds with various (hetero)aryl coupling partners, affording the C7-arylated products in moderate to good yields. researchgate.net This methodology is directly applicable to the this compound system, providing a direct route to C7-functionalized derivatives.

Furthermore, the regioselectivity of C-H arylation on the indazole scaffold can be controlled by the choice of ligands and solvent. A study on 1-methyl-4-nitro-1H-indazole, a closely related analogue, demonstrated a switchable C-H arylation. researchgate.net The use of a bidentate ligand in DMA promoted C-H activation at the C7-position, whereas a phosphine (B1218219) ligand in water directed the arylation to the C3-position. researchgate.net These findings underscore the versatility of palladium catalysis in selectively functionalizing different positions of the indazole ring system.

The following table summarizes key research findings in the metal-catalyzed functionalization of indazole scaffolds structurally related to this compound.

| Indazole Substrate | Coupling Partner | Catalyst/Ligand/Base/Oxidant | Position of Functionalization | Yield |

| 4-CO₂Me-1H-indazole | Arenes/Heteroarenes | Pd(OAc)₂ / Phenanthroline / NaOH / Ag₂CO₃ | C7 | Moderate to Good |

| 1-Methyl-4-nitro-1H-indazole | Arenes | Pd(OAc)₂ / Bidentate Ligand / Base | C7 | Moderate to Good |

| 1-Methyl-4-nitro-1H-indazole | Arenes | Pd(OAc)₂ / Phosphine Ligand / Base | C3 | Moderate to Good |

These metal-catalyzed strategies offer a significant advantage over traditional methods, providing direct and atom-economical pathways to novel indazole derivatives. The ability to selectively functionalize the C7-position of the this compound scaffold opens up avenues for the synthesis of new compounds with potential applications in medicinal chemistry and materials science.

Derivatization Strategies and Advanced Applications in Chemical Synthesis

Modification of the Ester Functional Group for Synthetic Utility

The ethyl ester group at the 4-position of the indazole ring is a key site for chemical modification, providing a gateway to a variety of other functional groups. These transformations are fundamental in leveraging the molecule as an intermediate for more complex chemical structures.

Hydrolysis to Carboxylic Acid: The most fundamental modification is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1-methyl-1H-indazole-4-carboxylic acid. This reaction is typically performed under basic conditions, such as heating with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. libretexts.orgchemguide.co.uk The reaction goes to completion and is often the first step in preparing other derivatives. nih.gov This conversion is crucial as the resulting carboxylic acid is a versatile precursor for amides, acyl chlorides, and other functionalities. guidechem.com

Amidation: The ester can be converted into an amide, a common functional group in biologically active molecules. This can be achieved directly, though often under strenuous conditions, or more commonly, via a two-step process. mdpi.comnih.gov The standard method involves hydrolyzing the ester to the carboxylic acid, which is then activated with a coupling agent (e.g., HBTU, HATU) and reacted with a primary or secondary amine to form the desired amide. organic-chemistry.org A specific application of this reactivity is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide, a key intermediate for synthesizing other heterocyclic systems like pyrazoles. researchgate.net

Transesterification: This process involves exchanging the ethyl group of the ester with a different alkyl or aryl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. For instance, reacting Ethyl 1-methyl-1H-indazole-4-carboxylate with methanol (B129727) would yield Mthis compound. This reaction is particularly relevant in biological systems where carboxylesterases can catalyze transesterification in the presence of alcohols like ethanol. nih.gov This strategy can be used to modify the solubility and reactivity of the molecule. organic-chemistry.org

Below is a table summarizing common modifications of the ester group.

Table 1: Synthetic Modifications of the Ester Functional Group| Transformation | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or KOH, H₂O/EtOH, Heat; then H₃O⁺ | Carboxylic Acid |

| Amidation (2-step) | 1. NaOH, H₂O (Hydrolysis) 2. Coupling Agent (HBTU), Amine | Amide |

| Hydrazinolysis | NH₂NH₂·H₂O, Heat | Acid Hydrazide |

| Transesterification | R'OH, Acid or Base Catalyst, Heat | New Ester (-COOR') |

Derivatization for Enhanced Analytical Detection and Purity Profiling

Chemical derivatization is a powerful technique to improve the detection and separation of analytes in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

While this compound is an ester, its direct analysis by GC can sometimes be challenging. More commonly, its hydrolyzed form, 1-methyl-1H-indazole-4-carboxylic acid, requires derivatization prior to GC-MS analysis. Carboxylic acids are polar and often have low volatility, leading to poor peak shapes and low sensitivity. colostate.edu To overcome this, the carboxylic acid is converted back into a more volatile ester, typically a methyl ester, using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) under acidic conditions. colostate.edu This process increases volatility and thermal stability, making the compound amenable to GC-MS analysis.

This compound itself is not a chiral molecule. However, if a chiral center were introduced into the molecule (for example, on a substituent), it would exist as a pair of enantiomers. Resolving these enantiomers is crucial in pharmaceutical development. A common strategy is chiral derivatization.

This involves reacting the racemic carboxylic acid (obtained from hydrolysis of the ester) with an optically pure chiral derivatizing reagent (CDR), such as a chiral amine or alcohol. nih.gov This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral HPLC columns. tandfonline.com The choice of CDR is critical; it must react efficiently, not cause racemization, and preferably contain a chromophore or fluorophore to enhance detection. tandfonline.com

Table 2: Examples of Chiral Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| Chiral Amines | (R)-(-)-1-Aminoindan | Diastereomeric Amides | Good separation and MS sensitivity nih.gov |

| Chiral Amines | 1-(1-Anthryl)ethylamine | Diastereomeric Amides | Highly fluorescent for sensitive detection tandfonline.com |

| Chiral Amines | (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ) | Diastereomeric Amides | Forms stable derivatives for HPLC analysis researchgate.net |

Development of Derivatization Reagents for HPLC-DAD Detection

For quantitative analysis using HPLC with a Diode-Array Detector (HPLC-DAD), the analyte must possess a chromophore that absorbs UV-Vis light. While the indazole ring itself absorbs UV light, derivatization can significantly enhance sensitivity, which is crucial for trace-level analysis. researchgate.netmdpi.com

The strategy involves reacting the molecule, typically the hydrolyzed carboxylic acid, with a derivatizing agent that contains a highly conjugated system or strong chromophore. nih.gov For example, reacting the carboxylic acid with a reagent like 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) would produce a derivative with a strong UV absorbance at a higher wavelength (e.g., ~392 nm). nih.gov This shift to a longer wavelength is advantageous as it minimizes interference from matrix components in complex samples, thereby improving the specificity and sensitivity of the analysis. nih.gov

Utilization as a Building Block in the Synthesis of Complex Molecules and Advanced Materials

This compound serves as a valuable building block, or synthon, in the construction of more complex molecular architectures. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties. chemimpex.comscholaris.ca

This intermediate provides a rigid core structure with multiple points for synthetic elaboration. The nitrogen atoms of the indazole ring can be alkylated or acylated, and the benzene (B151609) portion of the ring system can undergo electrophilic substitution. Furthermore, the carboxylate group can be converted into a wide array of functionalities as described previously. This multi-faceted reactivity allows chemists to use the compound as a scaffold to synthesize libraries of novel compounds for drug discovery programs. chemimpex.comnbinno.com For example, indazole intermediates are used in Suzuki-Miyaura coupling reactions to link them with other aromatic systems, creating complex molecules with potential therapeutic applications. researchgate.net

Exploration of Coordination Chemistry and Potential Applications in Materials Science

Ligand Design and Coordination Modes of Indazole-4-carboxylate Derivatives with Transition Metal Ions

The design of ligands is a crucial step in the rational synthesis of coordination polymers with desired topologies and properties. Indazole-4-carboxylate derivatives, including the parent 1H-indazole-4-carboxylic acid, serve as versatile building blocks. The ligand features a carboxylate group and two nitrogen atoms within the pyrazole (B372694) part of the indazole ring, all of which can potentially coordinate to metal ions. This multi-functionality allows for a variety of coordination modes, which dictates the dimensionality and structure of the final coordination compound.

The carboxylate group can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bidentate bridging (syn-syn, syn-anti, and anti-anti) fashions. The nitrogen atoms of the indazole ring can also act as donors, leading to the formation of stable five- or six-membered chelate rings or bridging between metal centers to extend the dimensionality of the structure. The specific coordination mode adopted depends on several factors, including the nature of the metal ion (e.g., its size, charge, and preferred coordination geometry), the reaction conditions (e.g., solvent, temperature, and pH), and the presence of any ancillary ligands. mdpi.comrsc.org

For instance, in coordination polymers constructed from 1H-indazole-4-carboxylic acid, the ligand has been observed to coordinate to metal ions through both the nitrogen of the pyrazole ring and the oxygen atoms of the carboxylate group. rsc.org In a series of 2D-coordination polymers, the 1H-indazole-4-carboxylate ligand coordinates to Co(II) and Ni(II) centers via one of its nitrogen atoms, while the carboxylate groups bridge adjacent metal centers in a monodentate fashion. rsc.org In the case of coordination polymers based on the related 1H-indazole-6-carboxylate, the ligand has been shown to act in a tridentate coordination mode, bridging metal ions through both the nitrogen and carboxylate groups. mdpi.com

The diverse binding possibilities of the indazole-4-carboxylate scaffold are summarized in the table below.

| Coordination Site | Possible Coordination Modes |

| Carboxylate Group | Monodentate, Bidentate Chelating, Bidentate Bridging (syn-syn, syn-anti, anti-anti) |

| Indazole N1 Atom | Monodentate |

| Indazole N2 Atom | Monodentate |

| Combined | Bridging via N-atom and Carboxylate, Chelating via N-atom and Carboxylate |

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Indazole-Carboxylate Scaffold

The synthesis of coordination polymers and MOFs using indazole-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve reacting the organic ligand with a metal salt in a suitable solvent or solvent mixture at elevated temperatures and pressures. This approach facilitates the formation of crystalline, well-ordered structures.

Researchers have successfully synthesized a family of 2D-coordination polymers with the general formula [M(L)₂(H₂O)ₓ]ₙ (where M = Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and L = 1H-indazole-4-carboxylate). rsc.orgrsc.org Single-crystal X-ray diffraction studies revealed that these compounds possess two-dimensional layered structures. For example, in the Co(II) and Ni(II) analogues, the metal centers are octahedrally coordinated by two nitrogen atoms from two different indazole ligands and four oxygen atoms from four distinct carboxylate groups, which act as bridges to form the 2D network. rsc.org

Similarly, using 1H-indazole-6-carboxylic acid, coordination polymers with different dimensionalities have been synthesized. A reaction with Zn(II) yielded a 1D double-chain structure, while a reaction with Cd(II) resulted in a 3D framework. mdpi.comugr.es In the 3D cadmium-based MOF, each Cd(II) ion is connected to two nitrogen atoms and four oxygen atoms from the carboxylate groups of the ligands, demonstrating the scaffold's ability to form complex, high-dimensional networks. mdpi.com The structural characteristics are often confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), which shows shifts in the vibrational frequencies of the carboxylate and C=N groups upon coordination to the metal ion, and elemental analysis. mdpi.com

| Compound | Metal Ion | Ligand | Dimensionality | Synthesis Method |

| [Co(L)₂(H₂O)₂]ₙ | Co(II) | 1H-indazole-4-carboxylate | 2D | Solvothermal |

| [Ni(L)₂(H₂O)₂]ₙ | Ni(II) | 1H-indazole-4-carboxylate | 2D | Solvothermal |

| [Cu(L)₂(H₂O)]ₙ | Cu(II) | 1H-indazole-4-carboxylate | 2D | Solvothermal |

| [Zn(L)₂]ₙ | Zn(II) | 1H-indazole-4-carboxylate | 2D | Solvothermal |

| [Cd(L)₂]ₙ | Cd(II) | 1H-indazole-4-carboxylate | 2D | Solvothermal |

| [Zn(L')(H₂O)]ₙ | Zn(II) | 1H-indazole-6-carboxylate | 1D | Solvothermal |

| [Cd₂(HL')₄]ₙ | Cd(II) | 1H-indazole-6-carboxylate | 3D | Solvothermal |

Investigation of Luminescence Properties of Indazole-Based Coordination Compounds

The inherent aromaticity of the indazole ring makes indazole-carboxylate ligands excellent candidates for constructing luminescent coordination polymers. When these ligands coordinate to metal ions, particularly those with a d¹⁰ electronic configuration like Zn(II) and Cd(II), the resulting materials often exhibit enhanced photoluminescence (PL) properties. The closed-shell d¹⁰ configuration of these metal ions prevents fluorescence quenching that can occur through d-d electronic transitions, thus allowing for ligand-based luminescence to be observed. mdpi.comresearchgate.net

Studies on coordination polymers derived from 1H-indazole-4-carboxylic acid and 1H-indazole-6-carboxylic acid with Zn(II) and Cd(II) have demonstrated their emissive properties in the solid state at room temperature. mdpi.comrsc.org The emission spectra of these compounds are typically similar to that of the free ligand, suggesting that the luminescence originates from ligand-centered π*→π electronic transitions. mdpi.comugr.esresearchgate.net For instance, under excitation at 340 nm, a zinc-based polymer with 1H-indazole-4-carboxylate showed an intense emission at 388 nm, while the cadmium analogue emitted at 403 nm. rsc.org Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), have been used to confirm that these emissions are indeed governed by intraligand transitions. mdpi.comresearchgate.net The enhanced emission intensity in the solid-state coordination polymer compared to the free ligand is often attributed to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways.

| Compound | Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Origin of Luminescence |

| [Zn(L)₂]ₙ | Zn(II) | 340 | 388 | Ligand-centered π→π transition |

| [Cd(L)₂]ₙ | Cd(II) | 340 | 403 | Ligand-centered π→π transition |

| [Zn(L')(H₂O)]ₙ | Zn(II) | 325 | ~400 | Ligand-centered π→π transition |

| [Cd₂(HL')₄]ₙ | Cd(II) | 325 | ~400 | Ligand-centered π→π transition |

L = 1H-indazole-4-carboxylate; L' = 1H-indazole-6-carboxylate

Examination of Magnetic Properties in Transition Metal Coordination Polymers Derived from Indazole Ligands

The incorporation of paramagnetic transition metal ions, such as Co(II), Ni(II), and Cu(II), into coordination polymers with indazole-carboxylate ligands can lead to materials with interesting magnetic properties. The magnetic behavior of these materials is determined by the nature of the metal ions, their coordination environment, and the magnetic exchange interactions that are mediated by the bridging ligands.

| Compound | Metal Ion | Magnetic Behavior | Key Findings |

| [Co(L)₂(H₂O)₂]ₙ | Co(II) | Field-induced Single-Molecule Magnet | Anisotropic Co(II) ions lead to slow magnetic relaxation under an applied field. |

| [Ni(L)₂(H₂O)₂]ₙ | Ni(II) | Paramagnetic with weak interactions | Near-negligible intrachain exchange interactions. |

| [Cu(L)₂(H₂O)]ₙ | Cu(II) | Spin-canted Antiferromagnetism | Weak ferromagnetic component due to canting of antiferromagnetically coupled spins. |

L = 1H-indazole-4-carboxylate

Future Research Directions and Interdisciplinary Perspectives

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) in chemical synthesis is poised to revolutionize how chemists design and execute synthetic routes. researchgate.netnih.gov For indazole derivatives, these computational tools offer the potential to accelerate the discovery of novel synthetic pathways and optimize existing ones.

A key aspect of this research direction is the development of algorithms that can not only predict successful reactions but also suggest optimal reaction conditions, such as temperature, solvent, and catalyst. acs.org This data-driven approach can significantly reduce the amount of empirical experimentation required, saving time and resources. researchgate.net The "design-make-test-analyze" cycle in drug discovery and materials science can be accelerated through the integration of these predictive models. acs.org

| AI/ML Application | Potential Impact on Indazole Synthesis |

| Retrosynthetic Analysis | Proposing novel and efficient synthetic routes. chemrxiv.org |

| Reaction Outcome Prediction | Estimating reaction yields and identifying potential side products. nih.gov |

| Optimization of Reaction Conditions | Suggesting optimal solvents, catalysts, and temperatures for higher efficiency. preprints.org |

| De Novo Design | Generating novel indazole structures with desired properties. |

Application of Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in-situ spectroscopic techniques offer a window into the reaction vessel, providing real-time data on the concentrations of reactants, intermediates, and products. spectroscopyonline.commt.com

For the synthesis of Ethyl 1-methyl-1H-indazole-4-carboxylate and other indazole derivatives, techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable. nih.govmpg.de In-situ FTIR, for instance, can track the disappearance of starting materials and the appearance of products by monitoring their characteristic vibrational frequencies. nih.gov This allows for the precise determination of reaction endpoints and the identification of any transient intermediates. spectroscopyonline.com

Real-time NMR spectroscopy provides detailed structural information about the species present in the reaction mixture, enabling the elucidation of reaction mechanisms. mpg.de This is particularly useful for complex reactions where multiple pathways may be competing. The data gathered from these in-situ techniques can be used to build accurate kinetic models of the reaction, which can then be used for process optimization and scale-up. mt.com

| Spectroscopic Technique | Information Gained | Application in Indazole Synthesis |

| In-situ FTIR | Functional group changes, concentration profiles. nih.gov | Monitoring reaction progress, endpoint determination. |

| In-situ NMR | Detailed structural information, identification of intermediates. mpg.de | Mechanistic studies, kinetic modeling. |

| In-situ Raman Spectroscopy | Vibrational modes, complementary to FTIR. | Monitoring reactions in aqueous media or with strong IR absorbers. |

Computational Design of Novel Indazole-Based Ligands and Framework Materials

The indazole scaffold is a versatile building block for the design of functional molecules and materials. pnrjournal.com Computational chemistry plays a pivotal role in the rational design of novel indazole-based ligands for various applications, including the construction of metal-organic frameworks (MOFs). acs.orgacs.org

Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding affinity and mode of interaction of indazole derivatives with biological targets, aiding in the design of new therapeutic agents. researchgate.netresearchgate.netnih.gov These computational methods can screen large virtual libraries of compounds, prioritizing those with the highest potential for biological activity.

In the realm of materials science, computational methods are used to design indazole-containing ligands that can self-assemble with metal ions to form MOFs with specific topologies and properties. acs.orgrsc.org These porous materials have potential applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net Density functional theory (DFT) calculations can be employed to predict the electronic and structural properties of these materials before their synthesis, guiding the experimental efforts towards the most promising candidates.

| Computational Method | Application in Indazole Chemistry | Predicted Properties |

| Molecular Docking | Design of enzyme inhibitors and receptor ligands. researchgate.net | Binding affinity, interaction modes. |

| Molecular Dynamics | Studying the conformational dynamics of indazole-based molecules. researchgate.net | Stability of ligand-protein complexes. |

| Density Functional Theory (DFT) | Design of ligands for MOFs and other functional materials. acs.org | Electronic structure, geometric parameters. |

Development of Sustainable and Environmentally Friendly Synthesis Methodologies for Indazole Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods. benthamdirect.com For the synthesis of indazole derivatives, this translates to a focus on reducing waste, using less hazardous reagents, and improving energy efficiency. researchgate.netrsc.org

Recent research has explored various green approaches to indazole synthesis, including the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). acs.org Catalyst-free and metal-free reactions are also being developed to avoid the use of potentially toxic and expensive heavy metals. researchgate.net

Other sustainable strategies include mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, and the use of microwave irradiation to accelerate reaction times and improve energy efficiency. nih.gov The development of one-pot, multi-component reactions is another key area of focus, as these methods can significantly reduce the number of synthetic steps and purification procedures required, leading to a more atom-economical and environmentally friendly process. acs.orgresearchgate.net

| Green Chemistry Approach | Description | Benefit for Indazole Synthesis |

| Use of Green Solvents | Replacing hazardous organic solvents with water, PEG, or ionic liquids. acs.org | Reduced environmental impact and improved safety. |

| Catalyst-Free Synthesis | Designing reactions that proceed without the need for a catalyst. researchgate.net | Avoids catalyst toxicity and cost. |

| Mechanochemistry | Solid-state reactions induced by mechanical force. nih.gov | Reduced solvent waste and energy consumption. |